molecular formula C9H10BrN5OS B4364688 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

Cat. No. B4364688
M. Wt: 316.18 g/mol
InChI Key: OCJFOBHBWJAEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of thiadiazole derivatives and has shown promising results in biochemical and physiological studies. In

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and proteins that are involved in cancer cell growth, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Inhibition of bacterial growth: This compound has been found to inhibit the growth of various bacteria by disrupting their cell membrane.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments include its synthetic nature, its potential applications in various fields of research, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide, including:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of this compound and how it works in different biological systems.
2. Development of new derivatives: The synthesis of new derivatives of this compound could lead to the discovery of more potent and selective compounds with specific applications.
3. Clinical trials: Clinical trials are needed to test the efficacy and safety of this compound in humans and to explore its potential applications in the treatment of various diseases.
4. Application in nanotechnology: The potential application of this compound in nanotechnology, such as in the development of nanosensors or drug delivery systems, should be explored.
Conclusion:
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a synthetic molecule that has shown promising results in various fields of scientific research. Its potential applications in anti-cancer, anti-inflammatory, and anti-bacterial treatments make it an important compound for further studies. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in different biological systems.

Scientific Research Applications

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Anti-cancer: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
2. Anti-inflammatory: This compound has been found to have anti-inflammatory properties and can reduce inflammation in the body.
3. Anti-bacterial: 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to have antibacterial properties and can inhibit the growth of bacteria.

properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5OS/c1-5-7(10)3-12-15(5)6(2)8(16)13-9-14-11-4-17-9/h3-4,6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJFOBHBWJAEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=NN=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
Reactant of Route 2
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
Reactant of Route 5
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
Reactant of Route 6
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide

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